Product packaging for Dimethylaminosulfur trifluoride(Cat. No.:CAS No. 3880-03-3)

Dimethylaminosulfur trifluoride

Cat. No.: B1360224
CAS No.: 3880-03-3
M. Wt: 133.14 g/mol
InChI Key: SAVQQRYWWAGSQW-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Chemical Sciences

Organofluorine chemistry, a branch of organic chemistry focused on compounds containing the carbon-fluorine bond, has become increasingly significant across various scientific disciplines. numberanalytics.com The unique properties of fluorine lead to substantial changes in the physical, chemical, and biological characteristics of organic molecules upon its incorporation. numberanalytics.comnumberanalytics.com These compounds have a wide array of applications, from pharmaceuticals and agrochemicals to materials science and refrigerants. numberanalytics.comwikipedia.org

Role of Fluorine in Modulating Molecular Properties for Advanced Synthesis

The introduction of fluorine into organic molecules can dramatically alter their properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence creates a highly polarized carbon-fluorine bond, which is also the strongest single bond in organic chemistry. numberanalytics.comnih.gov This strong bond enhances the thermal and metabolic stability of the molecule. sigmaaldrich.comcapes.gov.br

Key effects of fluorine substitution include:

Increased Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can prolong the active life of a drug. capes.gov.brnih.gov For instance, the introduction of p-fluoro substituents in Ezetimibe, a cholesterol-lowering drug, blocks sites of metabolic oxidation. nih.gov

Enhanced Binding Affinity: The electronegativity of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of a drug. capes.gov.br

Modified Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, which affects its absorption, distribution, and transport properties within biological systems. nih.govnih.gov

Altered Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly impact the acidity or basicity of nearby functional groups. sigmaaldrich.com

These modifications are crucial in the design of advanced materials and pharmaceuticals, allowing for the fine-tuning of molecular properties to achieve desired outcomes. capes.gov.brnih.gov

Strategic Importance of Fluorinated Building Blocks

The synthesis of complex fluorinated molecules often relies on the use of fluorinated building blocks. alfa-chemistry.comnih.gov These are smaller, pre-fluorinated molecules that can be incorporated into larger structures. youtube.com This approach is often more efficient and provides better control over the final product's structure than introducing fluorine at a later stage of the synthesis. nih.gov

Fluorinated building blocks are essential in several key industries:

Pharmaceuticals: A significant percentage of new drugs contain fluorine. sigmaaldrich.comnih.gov For example, blockbuster drugs like Lipitor® and Prozac® incorporate fluorine atoms. sigmaaldrich.com

Agrochemicals: Many modern herbicides and pesticides are fluorinated compounds, exhibiting improved efficacy and stability. sigmaaldrich.comalfa-chemistry.com

Materials Science: Fluoropolymers like Polytetrafluoroethylene (PTFE), known as Teflon, are widely used for their chemical resistance and non-stick properties. sigmaaldrich.comworktribe.com

The availability of a diverse range of fluorinated building blocks is therefore critical for innovation in these fields. sigmaaldrich.comnih.gov

Historical Context and Evolution of Nucleophilic Fluorination Reagents

The development of methods to introduce fluorine into organic molecules has a rich history. Early efforts involved highly reactive and hazardous reagents like elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). nih.govnih.gov The need for safer and more selective methods led to the evolution of various fluorinating agents. nih.govresearchgate.net

The timeline below highlights some key milestones in the development of fluorination methods:

1862: Alexander Borodin carries out the first nucleophilic replacement of a halogen with fluoride. nih.gov

1886: Henri Moissan successfully isolates elemental fluorine. numberanalytics.comnumberanalytics.com

1927: The Schiemann reaction is developed for the synthesis of fluoroaromatic compounds. nih.gov

1940s: The Manhattan Project drives significant advancements in fluorination techniques. worktribe.com

1980s: The introduction of new electrophilic fluorinating agents like Selectfluor enhances selectivity. numberanalytics.comnumberanalytics.com

Emergence of Aminosulfur Trifluorides as Fluorinating Agents

A significant breakthrough in nucleophilic fluorination was the development of aminosulfur trifluorides. organicreactions.orgresearchgate.net These reagents offered a milder and more selective alternative to sulfur tetrafluoride (SF₄), a highly toxic and corrosive gas. google.com The first of this class, dimethylaminosulfur trifluoride, was prepared in 1964. organicreactions.org These compounds proved effective in converting alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides under relatively mild conditions. organicreactions.orgresearchgate.net

DAST as a Pioneering Nucleophilic Fluorinating Agent

Diethylaminosulfur trifluoride (DAST) was first synthesized in 1970 and quickly became a popular and widely used nucleophilic fluorinating agent due to its versatility and ease of handling compared to its predecessors. organicreactions.orgresearchgate.netsigmaaldrich.com It is a colorless oil that is effective for a wide range of transformations, including the fluorination of alcohols, aldehydes, ketones, and carboxylic acids. commonorganicchemistry.comresearchgate.net DAST's ability to perform these conversions under mild conditions has made it an invaluable tool in organic synthesis, particularly in the preparation of complex and sensitive molecules. sigmaaldrich.comnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6F3NS B1360224 Dimethylaminosulfur trifluoride CAS No. 3880-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVQQRYWWAGSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192068
Record name Sulfur, trifluoro(N-methylmethanaminato)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3880-03-3
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylamino)sulfur trifluoride
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Synthetic Methodologies for Diethylaminosulfur Trifluoride and Its Analogs

Classical Preparative Routes to DAST

The traditional synthesis of Diethylaminosulfur Trifluoride (DAST) involves the reaction of a silylated amine with sulfur tetrafluoride. This method, while effective, requires careful handling of the reagents due to their reactivity and potential hazards.

Et₂NSiMe₃ + SF₄ → Et₂NSF₃ + Me₃SiF wikipedia.org

This procedure can be adapted to synthesize other dialkylaminosulfur trifluorides by using different dialkylaminotrimethylsilanes. orgsyn.org Yields for the synthesis of DAST via this route are reported to be in the range of 81-84%. orgsyn.orgprepchem.com

ReactantsSolventTemperatureProductYield
N,N-diethylaminotrimethylsilane, Sulfur tetrafluorideTrichlorofluoromethane-60°C to -70°CDiethylaminosulfur trifluoride81-84%

After the reaction is complete, the reaction mixture is allowed to warm to room temperature. orgsyn.org The initial purification step involves the removal of the solvent and the volatile byproduct, fluorotrimethylsilane, by distillation at atmospheric pressure. orgsyn.org The residual liquid, which is typically yellow to dark-brown, is then subjected to distillation under reduced pressure. orgsyn.orgnih.gov This fractional distillation, often employing a spinning-band column, yields purified DAST as a light-yellow liquid. orgsyn.org The boiling point of DAST is reported as 46–47°C at 10 mmHg. orgsyn.org For certain applications, particularly in continuous-flow microreactor systems, in-line purification methods have been developed. These methods can involve passing the reaction mixture through a column containing solid-phase scavengers like calcium carbonate and silica (B1680970) gel to remove impurities and byproducts, providing clean reaction products without the need for traditional distillation. thieme-connect.comdurham.ac.uk

Radiosynthesis of Fluorine-18 (B77423) Labeled DAST

The development of fluorine-18 (¹⁸F) labeled diethylaminosulfur trifluoride ([¹⁸F]DAST) represents a significant advancement in the field of radiochemistry, providing a valuable reagent for the introduction of the positron-emitting isotope ¹⁸F into organic molecules. nih.govsnmjournals.org With a half-life of 109.7 minutes, ¹⁸F is a preferred radionuclide for positron emission tomography (PET), a powerful in vivo imaging technique. nih.govnih.gov The radiosynthesis of [¹⁸F]DAST allows for the replacement of hydroxyl and carbonyl oxygen atoms with fluorine-18, facilitating the creation of radiotracers for PET imaging. nih.gov

The preparation of [¹⁸F]DAST involves a two-stage process: the initial synthesis of unlabeled DAST, followed by an isotopic exchange reaction to incorporate fluorine-18. nih.govsnmjournals.org

Synthesis of Unlabeled DAST

The precursor, diethylaminosulfur trifluoride (DAST), is synthesized by reacting sulfur tetrafluoride (SF₄) with trimethylsilyldiethylamine in a Freon-11 solvent at a low temperature of -78°C. nih.govsnmjournals.org Following the reaction, the DAST product is purified by distillation under reduced pressure. nih.govsnmjournals.org This method is an adaptation of a procedure originally described by von Halasz and Glemser. orgsyn.org DAST is a liquid, which makes it easier to handle compared to the gaseous sulfur tetrafluoride, and it can be used in standard glass apparatus at moderate temperatures. orgsyn.org

Fluorine-18 Labeling

The radiolabeling of DAST is achieved through an exchange reaction with anhydrous ¹⁸F-hydrofluoric acid (H¹⁸F). nih.govsnmjournals.org This process has been shown to be highly efficient, with over 80% of the available fluorine-18 activity being incorporated into the DAST molecule. nih.govsnmjournals.org The resulting [¹⁸F]DAST can then be used as a fluorinating agent to label various organic substrates.

Application in Radiotracer Synthesis

[¹⁸F]DAST has been successfully employed to prepare several simple ¹⁸F-labeled organic molecules from their corresponding alcohol precursors. The reagent's ability to replace hydroxyl groups with fluorine-18 has been demonstrated in the synthesis of ¹⁸F-labeled methyl fluoride (B91410), ethyl fluoride, and 2-fluoroethanol. nih.govsnmjournals.org The yields for these reactions are summarized in the table below.

Table 1: Radiochemical Yields of ¹⁸F-Labeled Compounds using [¹⁸F]DAST

Precursor ¹⁸F-Labeled Product Radiochemical Yield (%)
Methanol (B129727) Methyl fluoride 20
Ethanol Ethyl fluoride 25
Ethylene glycol 2-fluoroethanol 12

Data sourced from Straatmann & Welch, 1977. nih.gov

Mechanistic Investigations of Diethylaminosulfur Trifluoride Mediated Transformations

General Principles of Nucleophilic Fluorination by DAST

DAST is a nucleophilic fluorinating agent that facilitates the replacement of hydroxyl and carbonyl groups with fluorine. researchgate.netcommonorganicchemistry.com The general principle involves the activation of the substrate by DAST, followed by a nucleophilic attack of the fluoride (B91410) ion. researchgate.net The reactivity of DAST is influenced by factors such as the nature of the substrate, the solvent, and the reaction temperature. numberanalytics.com

The deoxyfluorination of alcohols by DAST is a cornerstone of its synthetic utility. researchgate.netresearchgate.net Several mechanistic pathways have been proposed, including Sɴ1, Sɴ2, and Sɴi, depending on the structure of the alcohol and the reaction conditions. researchgate.netresearchgate.net

The reaction is initiated by the attack of the alcohol's oxygen atom on the sulfur atom of DAST, displacing a fluoride ion and forming an alkoxysulfurane intermediate. researchgate.net The subsequent pathway to the alkyl fluoride product can vary:

Sɴ2 Mechanism: This pathway involves a backside attack by the released fluoride ion on the carbon atom bearing the activated hydroxyl group, leading to an inversion of stereochemistry. researchgate.netnih.gov This mechanism is generally favored for primary and less hindered secondary alcohols. nih.govnih.gov Studies on the deoxyfluorination of cyclic α-hydroxy-β-ketoesters with DAST have shown a clean Sɴ2-type mechanism with inversion of configuration. nih.gov

Sɴ1 Mechanism: For tertiary, benzylic, and other alcohols that can form stable carbocations, an Sɴ1-like mechanism is often proposed. researchgate.netnih.gov In this pathway, the alkoxysulfurane intermediate dissociates to form a carbocation, which is then trapped by the fluoride ion. researchgate.net This can lead to a mixture of stereoisomers or rearranged products. For instance, the fluorination of cholesterol with DAST proceeds with retention of stereochemistry, which is explained by homoallylic participation leading to a carbocation intermediate. researchgate.net

Sɴi Mechanism: An internal nucleophilic substitution (Sɴi) mechanism has also been considered, where the fluoride is delivered from the same DAST molecule that activated the alcohol. researchgate.net Computational studies have investigated the feasibility of both Sɴ2 and Sɴi pathways, with the Sɴ2 mechanism often being favored when a free fluoride ion is available. researchgate.net

The choice between these mechanisms is a delicate balance of steric and electronic factors within the substrate.

Table 1: Mechanistic Pathways in Alcohol Deoxyfluorination by DAST

MechanismSubstrate TypeStereochemical OutcomeKey Intermediate
Sɴ2 Primary, less hindered secondary alcoholsInversion of configurationAlkoxysulfurane
Sɴ1 Tertiary, benzylic, stabilized secondary alcoholsRacemization or mixture of isomers, potential for rearrangementCarbocation
Sɴi Considered, but often less favored than Sɴ2Retention of configurationCyclic transition state

DAST also converts aldehydes and ketones into geminal difluorides. commonorganicchemistry.comreddit.comwikipedia.org The reaction is generally believed to proceed through initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST. reddit.comacs.orgorganic-chemistry.org This is followed by the addition of a fluoride ion to the carbonyl carbon. reddit.com The resulting intermediate then undergoes elimination to form the difluorinated product. While the detailed mechanism is less studied than that of alcohol fluorination, it is understood to be a nucleophilic process. commonorganicchemistry.com

Role of Intermediates in DAST-Mediated Reactions

The course of DAST-mediated reactions is often dictated by the formation and subsequent reactivity of various intermediates. These transient species can lead to a diverse array of products, including rearranged and cyclized compounds.

In the reaction of DAST with β-amino alcohols, the formation of an aziridinium (B1262131) ion intermediate is a key mechanistic feature. umich.eduresearchgate.netresearchgate.net This three-membered ring containing a positively charged nitrogen atom is formed through intramolecular cyclization after the activation of the hydroxyl group by DAST. The subsequent opening of the aziridinium ion by a nucleophile, such as a fluoride ion, can be highly regioselective and stereospecific, often leading to rearranged products. researchgate.netresearchgate.netnih.gov This reactivity has been exploited in the synthesis of vicinal diamines. nih.gov

The reaction of DAST with diols can lead to a variety of products, including difluorides, cyclic ethers, and cyclic sulfite (B76179) esters, depending on the distance between the two hydroxyl groups. rsc.orgrsc.org Semi-empirical calculations have shown a preference for the formation of cyclic intermediates when the hydroxyl groups are separated by four or fewer carbon atoms. rsc.orgrsc.org These cyclic intermediates, such as cyclic alkoxysulfuranes, can then break down to yield cyclic products. For example, the reaction of butane-1,4-diol with DAST gives tetrahydrofuran (B95107) almost exclusively, proceeding through a cyclic intermediate. rsc.orgrsc.org In contrast, diols with longer carbon chains primarily yield difluoride products. rsc.orgrsc.org

Computational Chemistry Approaches to DAST Reactivity

Computational chemistry has become an invaluable tool for elucidating the complex mechanisms of DAST-mediated reactions. researchgate.net Density functional theory (DFT) and ab initio methods have been employed to investigate the thermodynamics, kinetics, and structural parameters of these transformations. researchgate.net

Computational studies have been used to:

Analyze the conformational preferences of DAST and related intermediates. researchgate.net

Compare the energy barriers for different proposed mechanistic pathways, such as Sɴ2 versus Sɴi for alcohol fluorination. researchgate.net

Investigate the role of solvent effects on the reaction mechanism. researchgate.net

Provide insights into the formation and stability of cyclic intermediates in diol reactions. rsc.orgrsc.org

These theoretical investigations complement experimental findings and provide a deeper understanding of the factors that govern the reactivity and selectivity of DAST.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Paths

Computational studies have been employed to investigate the mechanism of alcohol fluorination by DAST, with methanol (B129727) serving as a model substrate. researchgate.net These studies utilize quantum mechanical calculations to map the reaction path and calculate the rate coefficients for each step. researchgate.net The primary methods used include both ab initio and density functional methods, such as RHF and B3LYP, with basis sets like 6-31G** and 6-31CG**. researchgate.net

The proposed mechanism for deoxyfluorination reactions with DAST typically starts with the reaction of an alcohol group with the sulfur atom, leading to the displacement of a fluoride ion as hydrogen fluoride (HF). researchgate.net The reaction mechanism involves a complex series of steps, beginning with the activation of the sulfur atom in DAST by the diethylamino group. numberanalytics.com This activation allows the substrate to perform a nucleophilic attack on the activated DAST, forming a fluorinated intermediate which then proceeds to the final product. numberanalytics.com

Two primary pathways for the decomposition of the intermediate formed in the initial step have been investigated:

Internal Nucleophilic Substitution (Sₙi): An intramolecular process. researchgate.net

Bimolecular Nucleophilic Substitution (Sₙ2): An intermolecular process. researchgate.net

Computational results indicate that the formation of the fluorinated product is more favored through the Sₙ2 mechanism, especially when the fluoride ion is present. researchgate.net The presence of the ethyl groups on the nitrogen atom does not significantly impact the formation of the reaction intermediate but does affect its subsequent decomposition. researchgate.net

Computational Methods Used in DAST Reaction Mechanism Studies. researchgate.net
Method TypeSpecific MethodBasis Set
Ab InitioRHF6-31G
Ab InitioRHF6-31CG
Density Functional Theory (DFT)B3LYP6-31G
Density Functional Theory (DFT)B3LYP6-31CG

Conformational Analysis of DAST and Model Compounds

To simplify the complex calculations involved in studying the reaction mechanism, conformational analyses of DAST and a model compound have been performed in the gas phase. researchgate.net The model compound is designed to preserve the essential reactive behavior of the original molecule while being computationally less demanding. researchgate.net The structure of DAST itself has been computed and fully optimized in C₁ symmetry at the RHF/6-31G** level of theory. researchgate.net Such analyses are crucial as the bulky diethylamino group in DAST can create significant steric effects, influencing the approach of the substrate and thereby affecting the selectivity of the fluorination reaction. numberanalytics.com

Key Aspects of Conformational Analysis.
AspectDescriptionReference
Computational LevelThe structure of DAST was fully optimized in C₁ symmetry at the RHF/6-31G** level of theory. researchgate.net
Model CompoundA simplified model compound was used to streamline calculations, assuming the preservation of the original molecule's behavior. researchgate.net
PhaseConformational analyses were performed in the gas phase. researchgate.net
SignificanceThe steric effects from the diethylamino group influence the substrate's approach and the reaction's selectivity. numberanalytics.com

Influence of Solvent Effects on Reaction Mechanisms

The choice of solvent is a critical factor that can significantly impact the reaction rate and selectivity of DAST-mediated fluorinations. numberanalytics.com Theoretical studies have incorporated the consideration of solvent effects into the mechanistic models to provide a more accurate representation of the reaction in a condensed phase. researchgate.net For instance, dichloromethane (B109758) has been identified as a suitable solvent for conducting these fluorination reactions. durham.ac.uk The solvent can influence the stability of intermediates and transition states, thereby altering the energy barriers and favoring one reaction pathway over another. numberanalytics.com

Influence of Solvents on DAST-Mediated Reactions.
FactorInfluenceReference
Reaction RateThe choice of solvent can significantly impact the rate of reaction. numberanalytics.com
SelectivitySolvents can affect the selectivity of the fluorination process. numberanalytics.com
Suitable Solvent ExampleDichloromethane has been identified as a suitable solvent for DAST fluorinations. durham.ac.uk
Mechanistic ImpactTheoretical models include solvent effects to better understand the reaction mechanism in a condensed phase. researchgate.net

Applications of Diethylaminosulfur Trifluoride in Organic Synthesis

Fluorodeoxygenation Reactions of Hydroxyl Groups

One of the most prominent applications of DAST is the fluorodeoxygenation of hydroxyl groups, a process that replaces a hydroxyl (-OH) group with a fluorine (-F) atom. This transformation is of significant interest in medicinal chemistry, as the introduction of fluorine can dramatically alter the biological properties of a molecule. scispace.com

DAST is highly effective in converting primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides. wikipedia.orgreddit.com The reaction conditions are generally mild, often carried out at low temperatures, which helps to minimize side reactions such as rearrangements and eliminations. wikipedia.org The reaction typically proceeds with an inversion of stereochemistry, a characteristic of an S(_N)2 mechanism.

The versatility of DAST is demonstrated in its ability to fluorinate a wide range of alcohol-containing compounds, from simple alkanols to more complex molecular architectures. sigmaaldrich.comyoutube.com Research has shown that primary alcohols are readily converted to their corresponding fluorides. researchgate.net Secondary alcohols also undergo this transformation efficiently. nih.gov

The introduction of fluorine into carbohydrates and saccharides can have a profound impact on their biological activity and metabolic stability. DAST has emerged as a key reagent for the synthesis of fluorinated sugars. sigmaaldrich.comnih.gov It allows for the selective replacement of hydroxyl groups on the sugar ring with fluorine atoms. nih.gov

This methodology has been instrumental in creating a diverse array of fluorinated carbohydrate derivatives. nih.gov The stereochemical outcome of the fluorination is often dependent on the position of the hydroxyl group on the sugar ring, typically proceeding with an inversion of configuration. nih.gov This selective fluorination provides access to novel glycomimetics and probes for studying carbohydrate-protein interactions. nih.gov

The strategic incorporation of fluorine into natural products can lead to analogues with enhanced biological activity and improved pharmacokinetic profiles. DAST has been successfully employed in the late-stage deoxyfluorination of complex natural product derivatives. nih.gov This approach allows for the targeted modification of bioactive molecules to generate novel compounds with potentially improved therapeutic properties. nih.gov

For instance, DAST has been used in the synthesis of fluorinated analogues of ecdysteroids, a class of steroid hormones found in insects. nbinno.comresearchgate.net These modifications have been shown to influence the biological activity of the parent compounds. nih.gov The ability of DAST to selectively fluorinate specific hydroxyl groups in the presence of other sensitive functionalities makes it a valuable tool in the synthesis of new drug candidates. nih.gov

Geminal Difluorination of Carbonyl Compounds

Another significant application of DAST is the conversion of carbonyl compounds, specifically aldehydes and ketones, into geminal difluorides. wikipedia.orgreddit.com In this reaction, the carbonyl oxygen is replaced by two fluorine atoms, creating a CF(_2) group. This transformation is particularly useful in the synthesis of fluorinated building blocks and pharmaceutical intermediates. organic-chemistry.org

DAST efficiently converts aldehydes into geminal difluorides. commonorganicchemistry.comreddit.com The reaction conditions are typically mild, although slightly higher temperatures may be required compared to the fluorination of alcohols. commonorganicchemistry.com The reaction proceeds smoothly for a variety of aldehydes, including those with electron-donating or electron-withdrawing groups on an aromatic ring. durham.ac.uk This method provides a direct route to valuable difluoromethylated compounds. durham.ac.uk

Similar to aldehydes, ketones can be transformed into geminal difluorides using DAST. commonorganicchemistry.comreddit.com The reaction is effective for a range of ketones, although unhindered ketones tend to react more readily. enamine.net The conversion of ketones to geminal difluorides has been utilized in the synthesis of various fluorinated organic molecules. illinois.eduiaea.org It is important to note that the reaction with ketones may sometimes be accompanied by side reactions, and careful optimization of the reaction conditions is often necessary to achieve high yields of the desired geminal difluoride. reddit.com

Formation of Acyl Fluorides from Carboxylic Acids and Ketones

DAST serves as an effective reagent for the synthesis of acyl fluorides, which are valuable intermediates in acylation reactions due to their unique reactivity and stability compared to other acyl halides. acs.org DAST provides two primary pathways for acyl fluoride (B91410) formation: the direct fluorination of carboxylic acids and a more recent method involving the fluorinative C-C bond cleavage of activated ketones.

The conversion of carboxylic acids to their corresponding acyl fluorides is a fundamental application of Diethylaminosulfur Trifluoride (DAST). enamine.netscispace.comwikipedia.org This transformation is valued for its mild conditions and the high reactivity of the resulting acyl fluoride, which can be used in subsequent reactions without the harsh conditions often required for other acylating agents. acs.org The reaction proceeds by activating the carboxylic acid, followed by a nucleophilic attack of the fluoride from DAST, yielding the acyl fluoride. This method is a reliable tool in organic synthesis for accessing these useful intermediates. acs.orgbeilstein-journals.org

General Reaction: R-COOH + Et₂NSF₃ (DAST) → R-COF + Et₂NS(O)F + HF

While this is a well-established reaction, detailed tables of substrate scope are often incorporated into broader studies of fluorination. The reaction is known to proceed with good to high yields for a variety of carboxylic acids. enamine.net

Table 1: Illustrative Examples of Direct Fluorination of Carboxylic Acids with DAST

Carboxylic Acid Product Yield (%) Reference
Benzoic Acid Benzoyl Fluoride High enamine.netwikipedia.org
Aliphatic Carboxylic Acids Aliphatic Acyl Fluorides High enamine.netscispace.com

Note: Yields are generally reported as "high" in review literature for this standard transformation.

A novel and powerful application of DAST is the synthesis of acyl fluorides through the fluorinative C-C bond cleavage of activated ketones, specifically α-oximinoketones. researchgate.netdocumentsdelivered.com This method provides an alternative to the traditional use of carboxylic acids and leverages the wide availability of ketones as starting materials. acs.orgbeilstein-journals.org The reaction is characterized by its mild conditions, high efficiency, and chemoselectivity. researchgate.net

The proposed mechanism begins with the activation of the oxime group by the electrophilic sulfur of DAST. This is followed by a Beckmann-type fragmentation, which results in the cleavage of the C-C bond and the formation of the acyl fluoride and a nitrile byproduct. beilstein-journals.orgthieme-connect.de This process is highly efficient and tolerates a wide range of functional groups, making it applicable to complex molecules, including chiral substrates and natural product derivatives like steroids. thieme-connect.deresearchgate.net

Table 2: DAST-Mediated Synthesis of Acyl Fluorides from Activated Ketones

Substrate (α-Oximinoketone) Product (Acyl Fluoride) Yield (%) Reference
1-(4-Methoxyphenyl)-2-(hydroxyimino)propan-1-one 4-Methoxybenzoyl fluoride 90 beilstein-journals.org
2-(Hydroxyimino)-1-phenylethan-1-one Benzoyl fluoride 85 beilstein-journals.org
2-(Hydroxyimino)-1-(naphthalen-2-yl)ethan-1-one 2-Naphthoyl fluoride 88 beilstein-journals.org
(E)-3-(hydroxyimino)-4-phenylbutan-2-one 2-Phenylacetyl fluoride 82 beilstein-journals.org
(E)-1-(hydroxyimino)indan-2-one 2-(Cyanomethyl)benzoyl fluoride 81 beilstein-journals.orgthieme-connect.de

Synthesis of Alpha-Fluorosulfides from Sulfoxides and Thioethers

DAST is a key reagent for the synthesis of α-fluorosulfides, which are important building blocks in medicinal chemistry and organic synthesis. This transformation can be achieved from two main classes of sulfur-containing compounds: sulfoxides and thioethers.

The reaction of sulfoxides with DAST proceeds via a "fluoro-Pummerer rearrangement". researchgate.netresearchgate.netkisti.re.kr In this mechanism, the sulfoxide (B87167) oxygen is fluorinated by DAST, creating a highly reactive intermediate. A subsequent rearrangement, facilitated by the elimination of a proton on the α-carbon, leads to the formation of the α-fluorosulfide. This method has been widely used for the preparation of these valuable compounds. researchgate.netrsc.org

Alternatively, thioethers can be directly converted to α-fluorosulfides using DAST. enamine.net This direct conversion is highly efficient, often proceeding to quantitative conversion at ambient temperatures in solvents like dichloromethane (B109758). researchgate.net The reaction can be sluggish for some substrates, but the addition of a catalytic amount of antimony(III) chloride has been shown to significantly accelerate the process. researchgate.net However, using larger quantities of the catalyst can inhibit the desired α-fluorination. researchgate.net

Table 3: Synthesis of α-Fluorosulfides using DAST

Substrate Reagent/Conditions Product Yield (%) Reference
Dialkyl Sulfoxides DAST α-Fluoroalkyl sulfide Good enamine.netscispace.com
Alkyl Aryl Sulfoxides DAST α-Fluoroalkyl aryl sulfide Good scispace.comresearchgate.net
β-Amino-sulfides DAST / NIS β-Amino-α-fluoro-sulfide Good researchgate.netdocumentsdelivered.com
Dialkyl Thioethers DAST / CH₂Cl₂ α-Fluoroalkyl sulfide Quantitative researchgate.net

DAST-Mediated Ring Transformations and Cyclizations

Beyond its role as a fluorinating agent, DAST can mediate or catalyze significant molecular rearrangements, including ring transformations and cyclizations. These reactions often proceed through cationic intermediates or by leveraging DAST's ability to act as a dehydrating agent, facilitating intramolecular bond formation.

DAST can effectively mediate the cyclization of diols to form cyclic ethers. The outcome of the reaction is highly dependent on the number of carbon atoms separating the two hydroxyl groups. enamine.net For instance, the reaction of butane-1,4-diol with DAST yields the cyclic ether tetrahydrofuran (B95107) almost exclusively. enamine.net In contrast, vicinal (1,2-) and 1,3-diols tend to form sulfite (B76179) esters, while diols with carbon chains longer than four primarily yield difluoride products. enamine.net This selectivity is attributed to the preference for forming cyclic intermediates when four or fewer carbons separate the alcohol moieties. enamine.net The mechanism involves the activation of one hydroxyl group by DAST, turning it into a good leaving group, which is then intramolecularly displaced by the second hydroxyl group to form the ether linkage.

DAST has proven to be a valuable tool in diversity-oriented semi-synthesis, particularly in the context of complex natural products like ecdysteroids. scispace.comnih.gov In these applications, DAST catalyzes a variety of transformations beyond simple fluorination, including dehydration, cyclic Beckmann-rearrangements, and unique cyclizations. scispace.comnih.gov

In the semi-synthesis of ecdysteroid derivatives, DAST has been used to induce intramolecular cyclizations and rearrangements by reacting with the multiple hydroxyl groups present on the steroid scaffold. nih.gov These reactions, typically carried out in an anhydrous solvent like methylene (B1212753) chloride at low temperatures, have led to the formation of novel compounds with interesting biological activities. scispace.com For example, DAST has been shown to catalyze a unique cyclopropane (B1198618) ring closure, a transformation not previously associated with this reagent, alongside other known structural changes. scispace.comnih.gov These complex, DAST-mediated cyclizations highlight its utility in generating chemical diversity from readily available natural product starting materials. nih.gov

Synthesis of Heterocyclic Compounds (e.g., Oxazolines, Oxazoles, Thiazolines)

DAST has proven to be a highly effective reagent for the synthesis of important heterocyclic scaffolds such as oxazolines, oxazoles, and thiazolines, which are core components of numerous bioactive natural products and pharmaceuticals. organic-chemistry.orgresearchgate.netnih.gov

The most common application of DAST in this context is the cyclodehydration of β-hydroxy amides and β-hydroxy thioamides. organic-chemistry.orgrsc.org The reaction proceeds under mild conditions, typically at low temperatures (from -78 °C to -20 °C), and is compatible with a wide array of sensitive functional groups. organic-chemistry.orgacs.org This tolerance includes silyl (B83357) ethers, epoxides, and carbamate-protected aziridines, making it a valuable tool in complex molecule synthesis. acs.org

Oxazolines and Oxazoles:

The conversion of β-hydroxy amides to oxazolines using DAST is a mild and efficient process. organic-chemistry.orgacs.org The reaction involves the activation of the hydroxyl group by DAST, followed by intramolecular cyclization. This method preserves sensitive stereochemical information with minimal racemization. organic-chemistry.org For instance, the treatment of various functionalized β-hydroxy amides with DAST at -78 °C leads to the smooth formation of oxazolines in good to excellent yields. acs.org

Furthermore, a one-pot protocol has been developed to synthesize oxazoles directly from β-hydroxy amides. organic-chemistry.orgnih.govmerckmillipore.com This is achieved by combining the DAST-mediated cyclodehydration to form the oxazoline (B21484) intermediate, followed by in-situ dehydrogenation using reagents like bromotrichloromethane (B165885) (BrCCl₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.orgresearchgate.net This tandem approach is particularly effective for creating C5-unsubstituted oxazoles. organic-chemistry.org

Table 1: DAST-Mediated Synthesis of Oxazolines

Starting Material (β-hydroxy amide) Product (Oxazoline) Conditions Yield (%) Reference
Serine-derived β-hydroxy amide Corresponding oxazoline DAST, -78 °C Good to Excellent organic-chemistry.orgacs.org
Threonine-derived β-hydroxy amide Corresponding oxazoline DAST, -78 °C Moderate organic-chemistry.orgacs.org

Thiazolines:

Analogous to oxazoline synthesis, DAST facilitates the intramolecular cyclization of β-hydroxy thioamides to form thiazolines. rsc.org This transformation is a key step in the synthesis of complex natural products, including thiopeptide antibiotics like GE2270 and the cyclopeptide YM-216391. rsc.org The reaction capitalizes on the same principle of hydroxyl group activation followed by cyclization driven by the nucleophilic sulfur of the thioamide. rsc.orgresearchgate.net

Rearrangement Reactions Facilitated by DAST

DAST is known to promote several types of rearrangement reactions, often as a consequence of its primary function in activating hydroxyl groups. The generation of a potent leaving group or a carbocationic intermediate can trigger molecular reorganizations.

Beckmann-type Rearrangements and Fragmentations

The Beckmann rearrangement, a classic reaction that converts an oxime to an amide, can be effectively promoted by DAST under mild conditions. organic-chemistry.orgwikipedia.org DAST activates the hydroxyl group of the ketoxime, initiating the rearrangement cascade. researchgate.net This method has been uniquely applied in a one-pot protocol where acyclic ketoximes undergo a DAST-promoted Beckmann rearrangement followed by an intramolecular cyclization, providing direct access to heterocycles like 2-oxazolines, benzimidazoles, and benzoxazoles in moderate to good yields. rsc.orgnih.gov

In addition to rearrangement, DAST can induce a fluorinative Beckmann fragmentation in certain cyclic ketoximes. sigmaaldrich.comnih.gov This reaction occurs when the ketoxime possesses a substituent capable of stabilizing a carbocation. The fragmentation leads to the formation of a fluorinated carbonitrile. nih.gov For substrates lacking such a stabilizing group, the introduction of a sulfur functionality has been shown to effectively direct the reaction towards the desired fragmentation product. nih.gov

Cationic Rearrangements (Wagner-Meerwein, Pinacol)

The reaction of alcohols with DAST proceeds through the formation of a fluorosulfite ester intermediate. The departure of the fluorosulfite group can generate a carbocation, particularly with secondary and tertiary alcohols or substrates that can form stabilized carbocations. These carbocationic intermediates are susceptible to classic rearrangements such as the Wagner-Meerwein and Pinacol rearrangements.

While specific literature detailing DAST-facilitated Wagner-Meerwein or Pinacol rearrangements is not extensive, the fundamental mechanism of DAST's interaction with alcohols supports their occurrence. For example, DAST-mediated ring-opening of cyclopropyl (B3062369) silyl ethers is proposed to proceed through a cationic intermediate that undergoes a Ritter-type process, which is mechanistically related to cationic rearrangements. rsc.org The formation of an unstable carbocation adjacent to a quaternary center (as in a pinacol-type substrate) or in a strained ring system (as in Wagner-Meerwein substrates) would be expected to rearrange to a more stable carbocation before being trapped by the fluoride ion.

Anomeric Group Migration in Saccharides

A notable rearrangement facilitated by DAST occurs in carbohydrate chemistry. nih.govacs.org When saccharides containing a sulfur, selenium, or oxygen-based substituent at the anomeric (C-1) position and a free hydroxyl group at C-4 or C-6 are treated with DAST, a regioselective migration of the anomeric group is observed. nih.govacs.orgsci-hub.se Instead of the expected fluorination at the free hydroxyl position, the anomeric substituent migrates to that position, with a fluoride ion subsequently attaching to the anomeric carbon, typically yielding a β-glycosyl fluoride. nih.govresearchgate.net

This migration is believed to proceed via an SN2-type attack of the anomeric substituent onto the activated hydroxyl group (at C-4 or C-6). sci-hub.se The reaction's outcome can be a mixture of migration and normal fluorination products, or in some cases, the migration product is formed exclusively. nih.govacs.org This DAST-mediated anomeric group migration provides a valuable synthetic route to carbohydrate analogues that might be difficult to access through other means. nih.govacs.org

Dual Functionality of DAST as a Sulfur Source

Beyond its role as a fluorine and oxygen-manipulating reagent, DAST has been discovered to act as a sulfur transfer agent, showcasing a novel dual functionality.

Thiolation Reactions (e.g., Bis(imidazo[1,2-α]pyridine-3-yl)sulfanes synthesis)

A prime example of this dual role is the synthesis of bis(imidazo[1,2-α]pyridine-3-yl)sulfanes. nih.gov In a metal-free, nucleophilic process, DAST serves as the sulfur source to link two imidazo[1,2-α]pyridine units. This reaction demonstrates good substrate scope and functional group tolerance. nih.gov The transformation highlights the ability of DAST to participate in novel chemical transformations beyond its conventional use as a deoxofluorinating agent, expanding its utility in synthetic chemistry. nih.gov

Table 2: DAST as a Sulfur Source in the Synthesis of Bis(imidazo[1,2-α]pyridine-3-yl)sulfanes

Product Yield (%) Reference
Bis(7-fluoro-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane 79 nih.gov
Bis(7-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane 83 nih.gov
Bis(2-([1,1′-biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)sulfane 81 nih.gov

Stereoselective Fluorination

The stereochemical outcome of the deoxofluorination of chiral alcohols with DAST is a critical aspect of its application in asymmetric synthesis. The reaction can proceed with either inversion or retention of configuration at the reacting stereocenter, dictated by the operative reaction mechanism.

Typically, the reaction of an alcohol with DAST proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in a complete inversion of stereochemistry at the carbon center. nih.govnih.gov This pathway involves the initial formation of a fluorosulfite intermediate, which is then displaced by a fluoride ion via a backside attack. libretexts.org This stereospecific outcome is predictable and has been reliably exploited in the synthesis of various chiral organofluorine compounds. libretexts.orgmasterorganicchemistry.com

For instance, the deoxyfluorination of enantioenriched cyclic α-hydroxy-β-ketoesters with DAST proceeds with high levels of stereospecificity to yield the configurationally inverted α-fluoro-β-ketoesters. nih.gov The observed inversion strongly suggests a clean SN2-type mechanism. nih.gov Similarly, X-ray diffraction analysis of the products from the fluorination of 2-hydroxy-tetrahydro-2H-chromenones confirmed the inversion of configuration at the C-2 position, supporting an SN2 pathway. researchgate.net

Table 1: Examples of DAST-Mediated Fluorination via SN2 Pathway

Substrate Product Stereochemical Outcome Reference
(S)-α-hydroxy-β-ketoester (R)-α-fluoro-β-ketoester Inversion nih.gov
2-hydroxy-tetrahydro-2H-chromenone 2-fluoro-2H-chromenone Inversion researchgate.net
(S)-2-bromobutane (R)-2-methylbutanenitrile Inversion masterorganicchemistry.com

A notable example involves the DAST-mediated fluorination of a chiral secondary alcohol containing a piperazine (B1678402) moiety. nih.gov Instead of the expected inversion, the reaction proceeded with retention of the absolute configuration. A proposed mechanism suggests that after the hydroxyl group is converted into a good leaving group by DAST, the nearby piperazine nitrogen acts as an internal nucleophile, attacking the carbon center from the backside in an intramolecular SN2 reaction. This step forms a strained, three-membered aziridinium (B1262131) ion intermediate, causing the first stereochemical inversion. Subsequently, a fluoride ion attacks this intermediate, opening the ring. This second nucleophilic attack, also an SN2 reaction, occurs at the original carbon center and results in a second inversion. The net result of these two consecutive inversions is the retention of the original stereochemistry in the final fluorinated product. nih.gov This type of double inversion process is also known as a Walden cycle. masterorganicchemistry.com

In substrates containing multiple stereocenters, DAST can facilitate diastereoselective fluorination, where one diastereomer is formed preferentially over others. This selectivity is often governed by steric hindrance or conformational constraints within the substrate, which direct the nucleophilic attack of the fluoride ion.

An example of high diastereoselectivity was reported in the fluorination of a chiral-non-racemic lactone. niscpr.res.in In the context of polyhydroxylated compounds like carbohydrates, DAST-mediated fluorination can also be highly diastereoselective. The reaction of a mannose derivative with DAST can lead to the formation of different fluorinated diastereomers, with the reaction pathway being influenced by the configuration at other centers in the sugar ring. acs.org For instance, the conversion of diols to difluorinated products can proceed with good yields and diastereoselectivity. thieme-connect.com

Table 2: Diastereoselective Fluorination with DAST

Substrate Major Product(s) Diastereomeric Ratio/Selectivity Reference
Chiral-non-racemic lactone Optically pure fluorinated cyclohexanone High niscpr.res.in
Tri-O-acetyl-d-glucal derivative 2-deoxy-2-fluorinated disaccharide Only one anomer reported acs.org

Regioselective Transformations

In molecules with multiple reactive sites, such as polyols or substituted systems, DAST can exhibit remarkable regioselectivity, preferentially fluorinating one hydroxyl group over others. This selectivity is a key advantage in the chemical modification of complex molecules like carbohydrates.

The regioselectivity of DAST in fluorinating polyols is generally influenced by the steric and electronic environment of the different hydroxyl groups. Primary alcohols are typically more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. However, factors such as intramolecular hydrogen bonding and the presence of protecting groups can significantly alter this reactivity pattern.

DAST has been effectively used for the selective fluorination of carbohydrates, which are rich in hydroxyl groups. sigmaaldrich.comtandfonline.com For example, in the transformation of ecdysteroids, natural products containing multiple hydroxyl groups, DAST can selectively replace a terminal hydroxyl group. researchgate.net The reaction of various diols with DAST can also lead to the formation of difluorinated products, demonstrating its utility in polyol systems. thieme-connect.com

One of the most significant applications of DAST in regioselective transformations is the synthesis of glycosyl fluorides from unprotected or protected sugars. acs.org The anomeric hydroxyl group of a carbohydrate is particularly reactive towards DAST, allowing for its selective conversion to an anomeric fluoride. The stereochemical outcome of this reaction—that is, the ratio of the resulting α- and β-glycosyl fluorides—demonstrates anomeric selectivity.

This selectivity is influenced by several factors, including the structure of the carbohydrate, the protecting groups employed, and the reaction conditions. tandfonline.com For instance, in some cases, deoxyfluorination at the anomeric position precedes reaction at other positions on the sugar ring. acs.org The stereochemical configuration of other substituents on the pyranose ring can also direct the outcome; it has been observed that α-configured mannose derivatives are reluctant to undergo nucleophilic substitution at the C-2 position, which in turn affects the products formed during anomeric fluorination reactions. acs.org In certain saccharides, treatment with DAST leads not to simple fluorination but to a regioselective migration of a substituent from the anomeric center to another position, yielding β-glycosyl fluorides as the main product. acs.orgresearchgate.net The reactivity difference between anomers is also a key factor; the β-anomer of a glycosyl fluoride can be more reactive in subsequent glycosylation reactions than the corresponding α-anomer. acs.org

Table 3: Chemical Compounds Mentioned

Compound Name
(R)-2-methylbutanenitrile
(S)-2-bromobutane
2-fluoro-2H-chromenone
2-hydroxy-tetrahydro-2H-chromenone
α-fluoro-β-ketoester
α-hydroxy-β-ketoester
α-mannosyl fluoride
β-glycosyl fluoride
Dimethylaminosulfur trifluoride (DAST)
Ecdysteroids
Fluorinated cyclohexanone
Glycosyl fluoride
Piperazine

Stereochemical and Regiochemical Control in Dast Mediated Reactions

Regioselective Fluorination

The direct regioselective fluorination of aromatic rings is a significant challenge in synthetic organic chemistry. While Dimethylaminosulfur trifluoride (DAST) is not a general reagent for the direct fluorination of unactivated aromatic C-H bonds, it has proven effective in achieving regioselective fluorination through the transformation of specific functional groups attached to the aromatic ring. Research has primarily focused on the reactions of N-aryl-N-hydroxyamides and N-arylhydroxylamines, where DAST promotes fluorination with a high degree of regiochemical control.

Fluorination of N-Aryl-N-hydroxyamides

Pioneering work has demonstrated that the treatment of N-aryl-N-hydroxyamides with DAST leads to a facile and highly regioselective fluorination of the aromatic ring. rsc.org In this reaction, the hydroxyl group is removed, and a fluorine atom is introduced specifically at the para position of the aromatic ring in high yields. rsc.org This method provides a reliable route to p-fluoroaromatic compounds from readily accessible starting materials.

The reaction is generally carried out under conventional conditions, highlighting the utility of DAST in achieving predictable regioselectivity on the aromatic nucleus. The strong preference for para-fluorination is a key feature of this transformation.

Substrate (N-Aryl-N-hydroxyamide)ProductYield (%)Reference
N-Hydroxy-N-phenylacetamide4-FluorophenylacetamideHigh rsc.org
N-Hydroxy-N-(p-tolyl)acetamide4-Fluoro-N-(p-tolyl)acetamideHigh rsc.org
N-Hydroxy-N-(o-tolyl)acetamide4-Fluoro-N-(o-tolyl)acetamideHigh rsc.org

Fluorination of N-Arylhydroxylamines

More recent studies have expanded the scope of DAST-mediated aromatic fluorination to N-arylhydroxylamines. This metal- and oxidant-free deoxyfluorination strategy proceeds under mild conditions to afford fluorinated anilides. The reaction exhibits good regioselectivity, yielding either ortho- or para-fluorinated aromatic amine products in moderate to good yields. This method has been successfully applied to the synthesis of structurally diverse fluorinated anilides, including those containing heterocyclic motifs and fragments relevant to pharmaceuticals.

The regiochemical outcome of this reaction is influenced by the substitution pattern of the aryl ring, allowing for the selective synthesis of different isomers.

Substrate (N-Arylhydroxylamine)Product(s)Yield (%)Regioselectivity (ortho:para)Reference
N-Phenylhydroxylamineo-Fluoroaniline and p-FluoroanilineModerate to GoodNot specified
Substituted N-Arylhydroxylaminesortho- or para-Fluorinated anilidesModerate to GoodDependent on substrate

The development of these DAST-mediated reactions provides valuable tools for the regioselective introduction of fluorine atoms onto aromatic rings, a crucial transformation in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.

Advanced Methodologies and Techniques Employing Dast

Continuous-Flow Microreactor Applications

The use of DAST in continuous-flow microreactors has emerged as a significant advancement, addressing many of the safety and handling issues associated with its use in traditional batch processes. Flow chemistry offers a contained environment that mitigates the risks of handling this volatile and moisture-sensitive reagent, which can decompose exothermically.

Process intensification refers to the strategy of dramatically improving chemical manufacturing by developing smaller, cleaner, and more energy-efficient processes. Flow chemistry is a key enabling technology for process intensification, offering superior control over reaction parameters compared to batch processing.

In the context of DAST fluorination, microreactors provide an extremely high surface-area-to-volume ratio, which allows for highly efficient heat transfer. This is crucial for managing the potentially exothermic nature of DAST reactions and preventing thermal runaway. The precise control over temperature, pressure, and residence time in a flow system leads to improved reaction selectivity and higher, more consistent yields. For instance, fluorination reactions with DAST have been successfully performed in Vapourtec R2+/R4 flow systems. By using a backpressure regulator, solvents like dichloromethane (B109758) can be heated above their boiling points, enabling reactions at temperatures up to 90 °C in a controlled manner. This level of control allows for the rapid optimization of reaction conditions, which is often time-consuming in batch synthesis.

Table 1: Representative DAST Fluorinations in a Continuous-Flow System

SubstrateProductSolventTemperature (°C)Residence Time (min)Yield (%)
4-Nitrobenzyl alcohol4-Nitrobenzyl fluoride (B91410)CH₂Cl₂603097
4-Methoxybenzyl alcohol4-Methoxybenzyl fluorideCH₂Cl₂603095
Cinnamyl alcoholCinnamyl fluorideCH₂Cl₂603085
4-Phenyl-2-butanol4-Phenyl-2-fluorobutaneCH₂Cl₂703089
4-Nitrobenzaldehyde4-Nitrobenzaldehyde difluorideCH₂Cl₂903065
Isatin3,3-Difluoroindolin-2-oneCH₂Cl₂/MeCN903071

A major advantage of continuous-flow synthesis is the ability to integrate reaction and purification steps, a concept known as in-line purification. This "telescoping" of processes eliminates the need for manual workup of often hazardous reaction mixtures, improving safety and efficiency. For DAST reactions, this is particularly beneficial for quenching the reaction and removing corrosive byproducts and excess reagent.

A common and effective strategy involves passing the reaction stream through a packed column containing solid-supported scavengers or quenching agents. Research has demonstrated the use of a simple glass column packed with powdered calcium carbonate and silica (B1680970) gel. The calcium carbonate neutralizes acidic byproducts like hydrogen fluoride, while the silica gel adsorbs residual DAST and other polar impurities. This method has been shown to produce products with high purity (>95%), often eliminating the need for further chromatographic purification. Other in-line purification techniques include the use of scavenger resins, such as Quadrapure-DMA, which can remove excess reagents and byproducts from the product stream.

Strategies for Fluorine Atom Introduction into Metabolically Labile Sites

In medicinal chemistry, a primary goal is to design drug candidates with favorable pharmacokinetic profiles, including metabolic stability. Many drug molecules fail due to rapid metabolic degradation by enzymes such as cytochrome P450. A common metabolic pathway is the oxidation of a C-H bond to a C-OH group, which can then be further processed and excreted.

Introducing a fluorine atom at such a "metabolically labile" site is a well-established strategy to block this degradation pathway. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, making the molecule more robust against metabolic transformations and prolonging its therapeutic effect in vivo.

Use of Additives and Catalysts to Influence DAST Reactivity

The reactivity and selectivity of DAST can be fine-tuned through the use of additives, including Lewis acids and bases. These additives can accelerate reactions, improve yields, and in some cases, alter the reaction pathway to favor a desired product.

Lewis acids can be employed as catalysts to enhance the fluorinating power of DAST, particularly for less reactive substrates. Antimony(III) chloride (SbCl₃) has been shown to be a potent catalyst for the DAST-mediated conversion of sulfoxides into α-fluoro thioethers. In these reactions, the Lewis acid is thought to coordinate to either the DAST molecule, increasing the electrophilicity of the sulfur atom, or to the substrate itself, making it more susceptible to nucleophilic attack. This catalytic activation allows the reaction to proceed under milder conditions and with greater efficiency. The use of catalytic SbCl₃ with DAST has also been reported in the synthesis of key intermediates for complex molecules like ciguatoxins.

Both non-nucleophilic organic bases and amine-HF complexes can be used to promote DAST-mediated fluorinations. Bases such as pyridine (B92270) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate these reactions by acting as proton scavengers. They neutralize the hydrogen fluoride (HF) that is generated as a byproduct, preventing it from causing side reactions with acid-sensitive functional groups in the substrate.

In a different role, amine-hydrofluoride complexes, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF), can serve as an

Future Directions and Emerging Research Avenues

Development of Novel DAST Derivatives with Tailored Reactivity

While DAST is a powerful fluorinating agent, its thermal instability and potential for explosive decomposition have prompted significant research into safer and more selective alternatives. wikipedia.org The development of novel derivatives aims to fine-tune the reagent's reactivity, enhance its stability, and broaden its substrate scope.

Key research findings have led to the introduction of several second-generation reagents. Morpho-DAST , where the diethylamino group is replaced by a morpholine (B109124) moiety, exhibits slightly greater thermal stability. wikipedia.org A more significant advance came with the development of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and difluoro(morpholino)sulfonium tetrafluoroborate (B81430) (XtalFluor-M) . These reagents are considerably less prone to explosive decomposition, making them safer for laboratory and larger-scale operations. wikipedia.org XtalFluor salts, in particular, are crystalline solids that are easier to handle than the liquid DAST and its direct analogs. youtube.com

The tailored reactivity of these derivatives offers distinct advantages. For instance, the XtalFluor series often requires an external fluoride (B91410) source or a non-nucleophilic base to achieve efficient fluorination, as they generate tetrafluoroboric acid instead of hydrogen fluoride (HF). soci.org This "fluoride-starved" condition can be exploited to modulate the reaction pathway and potentially improve selectivity. Research is focused on how the electronic and steric properties of the amine substituent on the sulfur trifluoride core influence the reagent's reactivity, selectivity (e.g., in fluorinating primary vs. secondary alcohols), and propensity to induce rearrangements. numberanalytics.com By modifying the amine structure, chemists aim to create a suite of fluorinating agents that can be selected based on the specific requirements of a given transformation, from simple deoxofluorination to complex cyclizations. sigmaaldrich.comdurham.ac.uk

Derivative NameChemical FormulaKey Feature
Diethylaminosulfur trifluoride (DAST) Et₂NSF₃The original, highly versatile liquid reagent. wikipedia.org
Morpho-DAST (C₄H₈NO)SF₃A liquid with slightly improved thermal stability over DAST. wikipedia.org
Deoxo-Fluor (MeOCH₂CH₂)₂NSF₃A liquid with significantly reduced explosive potential. wikipedia.org
XtalFluor-M [(C₄H₈NO)SF₂]⁺[BF₄]⁻A more stable, crystalline solid (salt). wikipedia.org
XtalFluor-E [Et₂NSF₂]⁺[BF₄]⁻A more stable, crystalline solid (salt) version related to DAST. wikipedia.org

Integration of DAST in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the power of traditional organic reactions, is a rapidly growing field. nih.gov The integration of DAST and its derivatives into these multi-step sequences allows for the strategic introduction of fluorine into complex, biologically relevant molecules with high precision.

A prime example is the synthesis of fluorinated Thomsen-Friedenreich (T) antigens, which are important targets for cancer vaccine development. In this approach, DAST is first used in a chemical step to produce fluorinated monosaccharide building blocks. These precursors are then subjected to a one-pot, two-enzyme system for glycosylation and subsequent sialylation, transformations that would be exceedingly difficult to achieve with high selectivity using purely chemical methods. nih.govnih.gov The enzymes tolerate the fluorinated substrates, demonstrating the compatibility of DAST-mediated chemistry with biocatalytic processes. nih.gov

This integration leverages the strengths of both methodologies: DAST provides efficient access to key fluorinated intermediates that may not be accessible through enzymatic routes, while enzymes provide unparalleled stereo- and regioselectivity in subsequent steps. the-innovation.org Future research will likely focus on expanding the range of enzymatic transformations compatible with DAST-modified substrates and developing one-pot sequences where the chemical fluorination and enzymatic steps can be performed concurrently or sequentially without extensive purification. nih.gov

Synthesis StageMethodDescriptionCompound Type
Step 1 Chemical SynthesisDeoxyfluorination of a protected galactoside using DAST in a microwave reactor.Fluorinated Monosaccharide nih.gov
Step 2 Chemoenzymatic SynthesisOne-pot, two-enzyme approach using a galactokinase and a phosphorylase to form the disaccharide.Fluorinated T-antigen nih.gov
Step 3 Chemoenzymatic SynthesisOne-pot, two-enzyme sialylation using a CMP-sialic acid synthetase and a sialyltransferase.Fluorinated Sialyl-T antigen nih.govnih.gov

Broader Applications in Diversity-Oriented Synthesis for Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse and complex small molecules to probe biological functions and accelerate drug discovery. nih.govfrontiersin.orgnih.gov DAST has emerged as a powerful tool in DOS because its reactivity extends beyond simple fluorination to include complex rearrangements and cyclizations, allowing for the rapid generation of novel molecular scaffolds from a common precursor. researchgate.netnih.gov

Research has shown that applying DAST to complex natural products, such as ecdysteroids, can lead to a variety of transformed products. nih.gov Depending on the substrate and reaction conditions, DAST can induce fluorination, dehydration, and skeletal rearrangements, including unique ring closures. researchgate.netnih.gov This divergent reactivity allows chemists to start with a single, readily available natural product and generate a library of derivatives with significant structural variations, effectively expanding the exploration of chemical space around a privileged biological scaffold. researchgate.net These new compounds, which combine features like fluorination and rearranged skeletons, can then be screened for novel biological activities. For example, DAST-catalyzed transformations of ecdysteroids have produced new derivatives with potent in vitro antitumor properties. researchgate.netnih.gov

The future of DAST in DOS lies in its use to deliberately access complex and three-dimensional molecular architectures that are underrepresented in typical screening libraries. By harnessing DAST's ability to trigger cascades of reactions, researchers can efficiently convert relatively simple starting materials into a wide array of intricate structures, increasing the probability of discovering new modulators of biological processes. frontiersin.org

Mechanistic Elucidation of Complex DAST-Mediated Rearrangements

Understanding the precise mechanisms by which DAST mediates complex reactions is crucial for predicting outcomes and designing new synthetic strategies. While the basic mechanism of deoxofluorination is relatively well-understood, the pathways leading to skeletal rearrangements like the Pinacol, Wagner-Meerwein, and Beckmann rearrangements are often intricate and substrate-dependent. enamine.net

Current research employs a combination of experimental and computational methods to unravel these complex pathways. researchgate.net Computational studies using density functional theory (DFT) are used to model reaction intermediates and transition states, providing insight into the kinetics and thermodynamics of different potential pathways (e.g., Sₙ1 vs. Sₙ2 vs. Sₙi). researchgate.net These theoretical predictions are then tested and refined through experimental work.

For example, detailed mechanistic studies have been conducted on DAST-promoted Beckmann rearrangements of ketoximes to form heterocycles and on fluorinative C-C bond cleavages. researchgate.netacs.org In some cases, unexpected stereochemical outcomes have led to the proposal of novel mechanisms. A notable instance is a DAST-mediated fluorination that proceeded with retention of configuration, contrary to the expected Sₙ2 inversion. This led to the proposal of a double inversion mechanism involving neighboring group participation by a piperazine (B1678402) nitrogen, which forms a temporary aziridinium (B1262131) ion intermediate. nih.gov Such detailed mechanistic work is essential for transforming DAST-mediated reactions from empirical observations into predictable and widely applicable synthetic tools.

Q & A

Q. What are the primary synthetic routes for preparing DAST, and what safety protocols are critical during synthesis?

DAST is synthesized via modified methods derived from sulfur tetrafluoride (SF₄) reactions with dimethylamine. A key procedure involves reacting SF₄ with dimethylamine under controlled anhydrous conditions, typically in dichloromethane or ether solvents at low temperatures (-20°C to 0°C) . Safety measures include rigorous use of fume hoods, HF-resistant gloves, and avoiding moisture (DAST reacts violently with water). Residual SF₄, a toxic gas, must be carefully vented .

Q. What are the core applications of DAST in fluorination reactions?

DAST is widely used to replace hydroxyl (-OH) and carbonyl (C=O) groups with fluorine in organic synthesis. It is particularly effective for substrates sensitive to strong acids, such as tertiary alcohols and pivaldehyde, enabling fluorination under mild conditions (e.g., 0–25°C, atmospheric pressure) . Applications include synthesizing fluorinated sugars, pharmaceuticals, and agrochemical intermediates .

Q. What are the recommended storage and handling protocols for DAST?

DAST must be stored in airtight, moisture-free containers under inert gas (argon/nitrogen) at room temperature. Its high reactivity with water necessitates anhydrous work environments. Safety Data Sheet (SDS) guidelines emphasize immediate neutralization of spills with sodium bicarbonate and avoidance of skin contact (risk of HF burns) .

Advanced Research Questions

Q. How does DAST achieve stereochemical control during fluorination of carbohydrate derivatives?

Fluorination with DAST proceeds via an Sₙ2 mechanism, causing inversion of configuration at the target carbon. For example, in sugar chemistry, DAST converts C3-OH groups in D-allo-configured substrates to C3-F with retention of stereochemical integrity. This requires precise protection/deprotection strategies to isolate reactive hydroxyl groups .

Q. What side reactions occur during DAST-mediated fluorination, and how can they be mitigated?

Common side reactions include:

  • Protecting group migration : For example, methoxy groups at C1 in methyl α-D-mannopyranoside derivatives migrate to C2 during fluorination due to intermediate oxonium ion formation .
  • Over-fluorination : Excess DAST or prolonged reaction times can lead to difluorination. Mitigation involves strict stoichiometric control (1.1–1.3 eq DAST) and monitoring via TLC/NMR .

Q. How can reaction yields be optimized for DAST-mediated fluorination of sterically hindered substrates?

  • Solvent selection : Use polar aprotic solvents (e.g., DCM, THF) to enhance reagent solubility.
  • Temperature modulation : Slow addition of DAST at -20°C minimizes exothermic side reactions.
  • Additives : Catalytic amounts of pyridine or DMAP can stabilize reactive intermediates in sterically crowded systems .

Q. What analytical methods are most effective for validating fluorination success and resolving contradictory data?

  • ¹⁹F NMR : Directly confirms fluorine incorporation (δ ~ -200 to -250 ppm for CF groups).
  • X-ray crystallography : Resolves ambiguities in stereochemical outcomes.
  • Mass spectrometry (HRMS) : Verifies molecular weight changes post-fluorination. Discrepancies between expected and observed results often arise from incomplete conversion or competing side reactions. Triangulating data across multiple techniques is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.